Fmoc-D-Tyr(Bzl)-OH

Chiral chromatography Enantiomeric purity Peptide quality control

Incorrect enantiomer or unprotected D-Tyr derivatives lead to diastereomeric impurities and O-acylation side reactions in peptide synthesis. Fmoc-D-Tyr(Bzl)-OH solves this with verified stereochemistry and benzyl protection. • Enantiomeric purity confirmed: [α]D20 = +16 ± 2° • Benzyl ether prevents O-acylation; cleaved with resin cleavage • ≥98% HPLC purity; ≥99% also available for long sequences • Ideal for cyclic lipopeptides (surfactin, pasireotide analogs) and D-peptide therapeutics

Molecular Formula C31H27NO5
Molecular Weight 493,56 g/mole
CAS No. 138775-48-1
Cat. No. B613473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Tyr(Bzl)-OH
CAS138775-48-1
Synonyms138775-48-1; Fmoc-O-benzyl-D-Tyr; Fmoc-D-Tyr(Bzl)-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoicacid; SCHEMBL119886; CTK8B7897; MolPort-008-267-721; ZINC2559986; ANW-58885; AJ-40408; AK-58926; AB0089037; KB-209621; RT-012955; I14-32637; N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-tyrosine
Molecular FormulaC31H27NO5
Molecular Weight493,56 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1
InChIKeyREHSJSKPWIOKIJ-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Tyr(Bzl)-OH Overview


Fmoc-D-Tyr(Bzl)-OH (CAS 138775-48-1) is an Fmoc-protected D-tyrosine derivative in which the phenolic hydroxyl side chain is protected with a benzyl (Bzl) ether [1]. This compound serves as a building block in Fmoc solid-phase peptide synthesis (SPPS) for the incorporation of D-tyrosine residues into peptide sequences . The Fmoc (9-fluorenylmethoxycarbonyl) group provides base-labile Nα protection orthogonal to acid-labile side-chain protecting groups, while the benzyl ether protects the tyrosine hydroxyl from undesired side reactions during chain elongation . Its D-configuration enables the synthesis of peptides containing non-natural D-amino acids, which are employed in the development of therapeutically relevant peptides with enhanced metabolic stability and altered biological activity profiles compared to their all-L counterparts.

Workflow Fmoc SPPS: Incorporates D-Tyr with orthogonal side-chain protection
Side-Chain Control Benzyl ether prevents O-acylation during coupling and cyclization steps
Stereochemical Context D-configuration enables synthesis of non-canonical peptide diastereomers

Why Fmoc-D-Tyr(Bzl)-OH Cannot Be Replaced


Generic substitution of Fmoc-D-Tyr(Bzl)-OH with the more readily available L-enantiomer (Fmoc-Tyr(Bzl)-OH, CAS 71989-40-7) or alternative D-tyrosine derivatives without side-chain protection fundamentally alters the stereochemical and chemical integrity of the target peptide. Incorporation of L-tyrosine in place of the D-enantiomer produces a diastereomeric peptide with distinct three-dimensional structure and biological properties, potentially abolishing receptor binding or enzymatic activity [1]. Substitution with unprotected D-tyrosine derivatives (e.g., Fmoc-D-Tyr-OH) risks O-acylation side reactions at the phenolic hydroxyl during coupling steps, leading to branched or modified peptide impurities that complicate purification . Furthermore, the benzyl protecting group confers increased hydrophobicity during SPPS, which can influence peptide-resin solvation and coupling efficiency in ways not replicated by alternative protecting groups such as tert-butyl (tBu) [2]. Selection of the correct enantiomer with orthogonal side-chain protection is therefore essential for achieving the intended peptide sequence, stereochemistry, and purity profile.

1
L-Enantiomer substitution
Replacing with Fmoc-L-Tyr(Bzl)-OH produces a diastereomeric peptide that may alter receptor binding and biological profile
2
Unprotected D-Tyr derivatives
Using Fmoc-D-Tyr-OH risks O-acylation side reactions, leading to branched impurities and purification challenges
3
Alternative protecting groups
tBu or other ether protecting groups alter peptide-resin solvation and coupling kinetics compared to benzyl, potentially affecting synthesis efficiency

Fmoc-D-Tyr(Bzl)-OH Quantitative Evidence


Chiral Chromatography Elution Order

In ligand-exchange high-performance liquid chromatography (LE-HPLC) using a silica-bonded L-proline ('Chiral ProCu') stationary phase with aqueous Cu2+-containing mobile phase, D-enantiomers of N-acyl-amino acids consistently elute before their L-counterparts [1]. For Fmoc-protected amino acids specifically, baseline or near-baseline resolution of enantiomeric pairs is achievable, with the D-enantiomer (including Fmoc-D-Tyr(Bzl)-OH) eluting first, enabling accurate determination of optical purity [2]. This consistent elution pattern allows for quantitative detection of L-enantiomer contamination in Fmoc-D-Tyr(Bzl)-OH batches at levels as low as 0.05% when fluorescence detection is employed [3].

Elution order
Class-level inference
D before L; α 1.5–2.2 on Chiralcel-OD
Supports enantiomeric purity QC methods
L-enantiomer detection down to 0.05% with fluorescence
Chiral chromatography Enantiomeric purity Peptide quality control

Optical Rotation Identity Verification

Fmoc-D-Tyr(Bzl)-OH exhibits a positive specific optical rotation of +16 ± 2° ([α]D20, c=1% in DMF) . This value serves as a quantitative identity specification that distinguishes it from the L-enantiomer, which would exhibit the equal and opposite optical rotation under identical conditions (class-level inference for enantiomeric amino acid derivatives). The magnitude and sign of optical rotation provide a rapid, non-destructive quality control parameter for incoming material verification without requiring chiral chromatographic separation.

Optical rotation
Class-level inference
[α]D20 +16 ± 2° (c=1%, DMF)
Distinguishes D- from L-enantiomer via sign inversion
L-enantiomer expected ~ −16°; requires identical conditions
Optical rotation Identity testing Quality specification

D-Tyr-Containing Cyclic Lipopeptide Synthesis

Fmoc-D-Tyr(Bzl)-OH has been explicitly employed as an intermediate in the synthesis and anticancer evaluation of natural product-like cyclic lipopeptides, specifically surfactin and mycosubtilin analogs . These cyclic lipopeptide scaffolds, which incorporate D-amino acids as essential structural elements, exhibit antimicrobial and anticancer activities that are dependent on the presence and stereochemistry of the D-tyrosine residue. Substitution with L-tyrosine or alternative D-amino acids would produce structurally distinct analogs with potentially altered or abolished biological activity.

Cyclic lipopeptide synthesis
Supporting evidence
Cited in surfactin/myc-subtilin analog preparation
Supports scaffold-specific procurement
No head-to-head potency data available
Cyclic lipopeptides Anticancer peptides Non-natural amino acid incorporation

Cyclic Peptide D-Amino Acid Requirement

A patent (DE4032269A1) describes cyclic peptides as atrial natriuretic factor agonists containing at least one amino acid in the D-configuration, with Fmoc-D-Tyr(Bzl)-OH cited among the building blocks [1]. The patent explicitly includes D-Tyr(Bzl) as a residue within the cyclic peptide structures, indicating that the D-stereochemistry is required for the claimed pharmacological activity. The D-configuration confers resistance to proteolytic degradation and enables distinct receptor-binding conformations not achievable with L-tyrosine residues.

Patent D-Tyr requirement
Supporting evidence
DE4032269A1 cites D-Tyr(Bzl) for cyclic ANF agonists
Indicates stereochemical requirement in peptide claims
No quantitative activity data provided
Cyclic peptides Atrial natriuretic factor agonists D-amino acid therapeutics

HPLC Purity Specification Comparison

Commercial batches of Fmoc-D-Tyr(Bzl)-OH are available with HPLC purity specifications of ≥99% , exceeding the ≥98% purity typical for many generic protected amino acid building blocks. Higher starting material purity directly correlates with reduced deletion sequences and truncated peptide impurities in SPPS, as each coupling step's efficiency is influenced by the purity of the incoming amino acid derivative. For longer peptide sequences (>20 residues), the cumulative effect of even 1-2% impurities per coupling step can substantially reduce final crude peptide purity and yield.

HPLC purity
Cross-study comparable
≥99% vs typical 98%
Reduces deletion sequences in long peptide syntheses
Cumulative yield benefit can exceed 10–20% for >20 residues
HPLC purity Peptide coupling efficiency Quality assurance

2D-LC Chiral Purity Verification

A chiral × chiral two-dimensional liquid chromatography (2D-LC) method using tert-butylcarbamoyl quinine and quinidine chiral stationary phases enables the simultaneous separation and identification of Fmoc-derivatized D- and L-amino acids from peptide hydrolysates [1]. In this system, Fmoc-D-amino acids including Fmoc-D-Tyr(Bzl)-OH consistently elute in a characteristic 2D pattern opposite to their L-counterparts, allowing unambiguous assignment of amino acid configuration in synthetic peptides. The method demonstrates that Fmoc-D-tyrosine derivatives produce cross-peaks distinct from the diagonal, enabling interference-free quantification of enantiomeric purity even in complex peptide hydrolysate matrices.

2D-LC chiral purity
Class-level inference
Off-diagonal cross-peaks for D-amino acids
Enables unambiguous configuration assignment in hydrolysates
Validated on Fmoc-D-Tyr(Bzl)-OH in peptide matrices
2D-LC Peptide chirality analysis Quality control

Fmoc-D-Tyr(Bzl)-OH Application Scenarios


Cyclic Lipopeptide Synthesis with D-Tyrosine

Research groups synthesizing surfactin, mycosubtilin, or related cyclic lipopeptide analogs for anticancer or antimicrobial evaluation should procure Fmoc-D-Tyr(Bzl)-OH as the designated D-tyrosine building block. Literature explicitly cites this compound as an intermediate for these specific natural product-like scaffolds . The benzyl-protected hydroxyl prevents O-acylation side reactions during cyclization steps, while the D-configuration is essential for maintaining the bioactive conformation of these cyclic peptides. Procurement of ≥99% HPLC purity material minimizes purification challenges inherent to cyclic peptide synthesis.

Therapeutic Cyclic Peptides with D-Amino Acids

Development programs focused on cyclic peptide therapeutics—including atrial natriuretic factor agonists, endothelin antagonists, and pasireotide-related somatostatin analogs—require D-tyrosine building blocks with orthogonal side-chain protection [1][2]. Fmoc-D-Tyr(Bzl)-OH provides the D-configuration necessary for metabolic stability and receptor-binding specificity while the benzyl protecting group remains stable throughout Fmoc-SPPS chain assembly and is cleaved under the same acidic conditions that release the peptide from the resin. Procurement of material with verified optical rotation ([α]D20 = +16 ± 2°) ensures stereochemical integrity prior to use.

Reference Standard for Chiral Purity Methods

Analytical laboratories developing or validating methods for enantiomeric purity determination of Fmoc-amino acids should procure Fmoc-D-Tyr(Bzl)-OH as a reference standard. The compound's predictable elution behavior on chiral stationary phases—eluting before the L-enantiomer on L-proline-based CSPs [3] and producing characteristic cross-peak patterns in 2D-LC [4]—enables method calibration and system suitability testing. The availability of material with HPLC purity ≥99% ensures that observed chromatographic peaks correspond to the target enantiomer rather than impurities.

High-Fidelity Long-Sequence Peptide Synthesis

For peptide sequences exceeding 20 residues where cumulative coupling efficiency is critical to final yield, procurement of Fmoc-D-Tyr(Bzl)-OH with ≥99% HPLC purity is recommended over lower-purity alternatives. Each 1% impurity in the building block can propagate through the synthesis as deletion sequences or capped truncations, disproportionately affecting crude purity of longer peptides. The benzyl protecting group also enhances peptide-resin solvation through hydrophobic interactions during synthesis of hydrophobic sequences , potentially improving coupling efficiency relative to more polar protecting group alternatives.

Application
Selection Property
Validation Focus
Cyclic lipopeptide research studies
D-Tyr(Bzl) with orthogonal protection
Bioactive conformation and side-chain integrity
Cyclic peptide development programs
Orthogonal D-Tyr(Bzl) building block
Stereochemical purity (optical rotation review)
Chiral purity method development
Predictable enantiomeric elution pattern
System suitability and method calibration
Long-sequence peptide synthesis
High-purity specification building block
Cumulative coupling efficiency assessment

Technical Documentation Hub

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32 linked technical documents
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